Perfluorododecyl iodide

surface energy self-assembled monolayer silicon nitride

Researchers pursuing sub-10 nm lithographic pattern definition without traditional photoresist processing face challenges in achieving sufficient surface energy contrast for area-selective deposition. Perfluorododecyl iodide (CAS 307-60-8) directly addresses this limitation as a self-assembled monolayer (SAM) precursor enabling resistless EUV lithography. • Achieves 2.6 mJ/m² surface energy on Si₃N₄-the lowest reported for this substrate class. • Photo-degradable SAMs on TiO₂ provide fluorine contrast for sub-10 nm patterning. • 0.8 eV work function shift on silicon (3.6→4.4 eV) for electrode interface optimization. • Halogen-bonding assembly permits functionalization of solvent-sensitive surfaces including perovskites.

Molecular Formula C12F25I
Molecular Weight 745.99 g/mol
CAS No. 307-60-8
Cat. No. B1346554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorododecyl iodide
CAS307-60-8
Molecular FormulaC12F25I
Molecular Weight745.99 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38
InChIKeyWBYCUETVRCXUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorododecyl Iodide for Surface Modification & Nanoelectronics


Perfluorododecyl iodide (I-PFC12, CAS 307-60-8) is a C12 perfluoroalkyl iodide telomer with the molecular formula C12F25I, characterized by a fully fluorinated 12-carbon chain terminated with an iodine functional group . The compound exhibits ultralow surface energy, high fluorine content, and the capacity to form densely packed self-assembled monolayers (SAMs) via halogen bonding to substrate nitrogen and oxygen atoms, making it a specialized precursor for surface engineering applications including area-selective deposition (ASD) and resistless EUV lithography [1].

Workflow

Self-assembled monolayer (SAM) formation via halogen bonding

Selection

Chain-length dependent monolayer density and surface energy

Context

Silicon, silica, and silicon nitride substrate engineering

Chain Length Performance Differentiation for I-PFC12


Perfluoroalkyl iodides cannot be generically substituted across chain lengths. Published data demonstrate that shorter-chain homologues such as perfluorooctyl iodide (I-PFC8, C8) and bromo-perfluorinated analogs (Br-PFC10) fail to achieve comparable monolayer density or surface energy reduction when assembled under identical conditions [1]. This performance deficit is consistent with the broader PFAS literature showing that key functional properties decrease sharply as fluorinated chain length shortens [2]. For applications requiring minimal surface energy or maximal monolayer packing, substitution with a C8 or C10 analog will produce measurably inferior outcomes [1].

I-PFC12 (C12)
Shorter-chain analogs (C8, C10)
Monolayer Density
High packing, high fluorine content
Less dense layers, lower fluorine
Surface Energy
Reported ultralow values, literature minimum
Higher surface energy, cannot reach minimum

Quantitative Performance Evidence for Perfluorododecyl Iodide


Ultralow Surface Energy on Silicon Nitride

I-PFC12 self-assembles on silicon nitride to form monolayers with a surface energy of 2.6 mJ m⁻², which represents the lowest reported surface energy for perfluorinated monolayers on this substrate [1]. This value is substantially lower than surface energies typically achieved with shorter-chain perfluoroalkyl iodides or alternative halogen-terminated fluorocarbons on silicon nitride, which do not reach this minimum [1].

Surface Energy on SiN
Class-level
2.6 mJ m⁻²
Lowest reported surface energy for perfluorinated SAMs on SiN
Self-assembly on silicon nitride substrate
surface energy self-assembled monolayer silicon nitride

Monolayer Density and Surface Energy on Silica

I-PFC12 forms compact self-assembled monolayers on silica with a thickness of 1.2 nm, 95% fluorine content, and surface energy of 4.3 mN m⁻¹ [1]. In direct experimental comparison, shorter-chain iodo-perfluorinated (I-PFC8) and bromo-perfluorinated (Br-PFC10) molecules led to less dense layers under identical self-assembly conditions [1]. The surface energy achieved with I-PFC12 is lower than previously reported for perfluorinated monolayers in the literature [1].

Monolayer Density on Silica
Head-to-head
I-PFC12: compact, 1.2 nm, 95% F, 4.3 mN m⁻¹ vs. C8/C10 less dense
Chain length controls packing quality and surface energy
On silicon wafers with native silica layer
monolayer density surface energy halogen bonding

Photostability on SiO₂ vs. TiO₂ Substrates

Following one month of ambient light exposure, vapor-deposited I-PFC12 SAMs on SiO₂ exhibited 6.2% fluorine loss, whereas the same SAM on TiO₂ showed a more substantial 10.2% fluorine loss [1]. Reference samples stored in dark conditions for three months showed little degradation on SiO₂ and no change on TiO₂ [1]. This differential photostability is essential for area-selective deposition processes where controlled degradation enables pattern definition.

Photostability on SiO₂ vs. TiO₂
Head-to-head
SiO₂: 6.2% F loss; TiO₂: 10.2% F loss (one month ambient light)
Substrate-dependent degradation enables selective patterning
Vapor-deposited SAMs, XPS quantification
photostability defluorination EUV lithography

Work Function Modification of Silicon

Deposition of an I-PFC12 self-assembled monolayer increases the work function of silicon wafers from 3.6 V to 4.4 eV [1]. This 0.8 eV increase demonstrates the capacity of I-PFC12 to tune electronic interface properties. While no direct head-to-head comparator data for shorter-chain perfluoroalkyl iodides is available in the same study, the magnitude of work function shift is attributable to the high fluorine content (95%) and dense packing uniquely achieved with the C12 chain [1].

Work Function Shift
Reported
3.6 eV → 4.4 eV (+0.8 eV)
Reported modulation of silicon electronic interface
Self-assembled I-PFC12 monolayer on Si wafer
work function silicon wafer photovoltaics

Application Scenarios for Perfluorododecyl Iodide


Resistless EUV Lithography for Advanced Nodes

I-PFC12 SAMs deposited on photocatalytic substrates (e.g., TiO₂) degrade upon EUV or ambient light exposure, enabling area-selective deposition of hard masks without traditional photoresist steps [1]. The differential fluorine loss between exposed and unexposed regions provides the necessary contrast for pattern definition at sub-10 nm critical dimensions [1].

Ultralow Surface Energy Coatings on Silicon Nitride

I-PFC12 self-assembles on silicon nitride to achieve a surface energy of 2.6 mJ m⁻², the lowest reported for this substrate class [1]. This ultra-low surface energy minimizes protein adsorption and fluid drag, making I-PFC12 suitable for functionalizing microfluidic channels and biosensor surfaces where reduced biofouling is critical [1].

Work Function Tuning for Photovoltaic Devices

I-PFC12 monolayers increase the work function of silicon from 3.6 V to 4.4 eV, a 0.8 eV shift that optimizes energy level alignment at electrode interfaces [1]. The halogen-bonding mechanism enables functionalization of surfaces unstable in common organic solvents, such as organic-inorganic perovskites [2].

Micro-Contact Printed Anti-Stiction Patterns for MEMS

I-PFC12 monolayers can be transferred onto silica substrates via micro-contact printing, producing patterned regions of ultra-low surface energy (4.3 mN m⁻¹) [1]. The thermal stability up to 60°C with gradual loss up to 150°C provides a defined operating window for MEMS device processing [1].

Application
Selection Property
Validation Focus
Resistless EUV lithography
Light-induced degradation contrast
Selective pattern definition via fluorine loss
Anti-stiction coatings on SiN
Ultralow surface energy SAM formation
Surface energy benchmarking on silicon nitride
Work function tuning for photovoltaics
Halogen-bonded monolayer on silicon
Electronic interface energy level alignment
Micro-contact printing for MEMS
Pattern transfer fidelity of SAMs
Anti-stiction performance and thermal stability

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